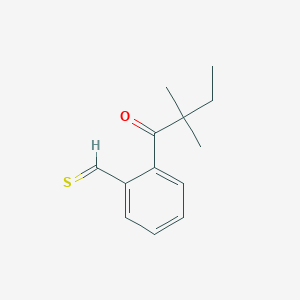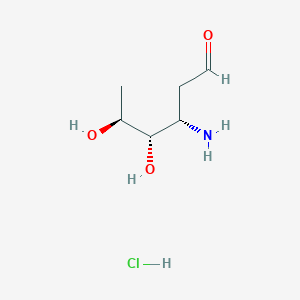
L-lyxo-Hexose, 3-amino-2,3,6-trideoxy-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a key component in the structure of several important antitumor antibiotics, such as daunorubicin and doxorubicin . This compound is characterized by its unique structure, which includes an amino group and a deoxy sugar moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-lyxo-Hexose, 3-amino-2,3,6-trideoxy-, hydrochloride typically involves multiple steps starting from D-mannose. One preparative route includes the conversion of methyl alpha-D-mannopyranoside into the desired amino sugar through a series of reactions including oxime formation, reduction, and stereospecific reduction . The overall yield of this process is approximately 40%.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
化学反応の分析
Types of Reactions
L-lyxo-Hexose, 3-amino-2,3,6-trideoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino group or the sugar moiety.
Reduction: Reduction reactions are used in the synthesis process to achieve the desired stereochemistry.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include butyllithium, N-bromosuccinimide, and hydrogen gas for reduction . Reaction conditions vary depending on the specific transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the amino sugar, such as N-acetyl and N-benzoyl derivatives .
科学的研究の応用
L-lyxo-Hexose, 3-amino-2,3,6-trideoxy-, hydrochloride has several important applications in scientific research:
Biology: The compound is studied for its role in the structure and function of glycoproteins and glycolipids.
Medicine: As a component of daunorubicin and doxorubicin, it is crucial in cancer treatment.
Industry: Its derivatives are used in the production of pharmaceuticals and other bioactive compounds.
作用機序
The mechanism of action of L-lyxo-Hexose, 3-amino-2,3,6-trideoxy-, hydrochloride involves its incorporation into the structure of antitumor antibiotics. These antibiotics intercalate into DNA, disrupting the replication process and leading to cell death . The amino sugar moiety enhances the binding affinity and specificity of these drugs to their molecular targets.
類似化合物との比較
Similar Compounds
Ristosamine: Another amino sugar with a similar structure but different stereochemistry.
Acosamine: An amino sugar with a different configuration of hydroxyl groups.
Uniqueness
L-lyxo-Hexose, 3-amino-2,3,6-trideoxy-, hydrochloride is unique due to its specific stereochemistry and its role in the structure of potent antitumor antibiotics. Its ability to enhance the efficacy of these drugs makes it a valuable compound in medicinal chemistry.
特性
分子式 |
C6H14ClNO3 |
|---|---|
分子量 |
183.63 g/mol |
IUPAC名 |
(3S,4S,5S)-3-amino-4,5-dihydroxyhexanal;hydrochloride |
InChI |
InChI=1S/C6H13NO3.ClH/c1-4(9)6(10)5(7)2-3-8;/h3-6,9-10H,2,7H2,1H3;1H/t4-,5-,6+;/m0./s1 |
InChIキー |
FHYCNFQONIRRCV-WLUDYRNVSA-N |
異性体SMILES |
C[C@@H]([C@H]([C@H](CC=O)N)O)O.Cl |
正規SMILES |
CC(C(C(CC=O)N)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


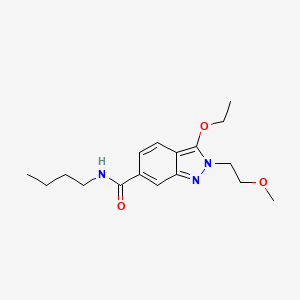
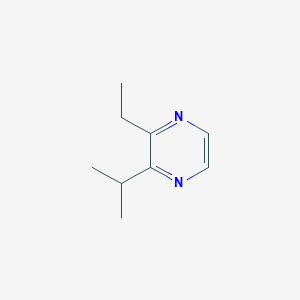

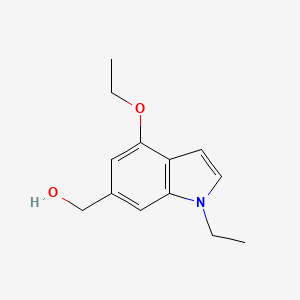
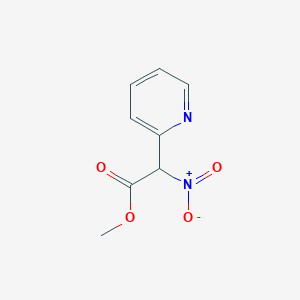
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol](/img/structure/B13094706.png)
![(S)-2-((tert-Butoxycarbonyl)amino)-3-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)propanoic acid](/img/structure/B13094721.png)
![2-Bromo-7-chloro-5-(methylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13094732.png)

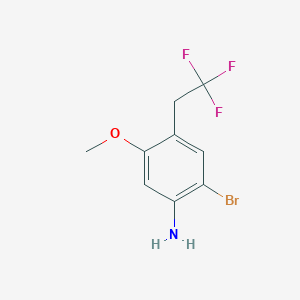
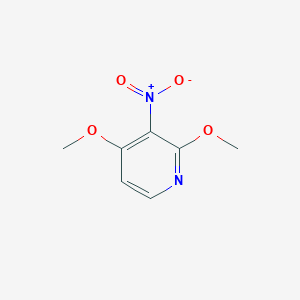
![endo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13094771.png)
![5,7,8-Trimethyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13094774.png)
